7-Bromohept-3-ene
Overview
Description
7-Bromohept-3-ene is an organic compound that belongs to the class of haloalkenes. It is characterized by the presence of a bromine atom attached to a heptene chain. The molecular formula of this compound is C7H13Br, and it has a molecular weight of 177.08 g/mol . This compound is a colorless liquid that is slightly soluble in water and has a density of 1.162 g/mL at 25°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Bromohept-3-ene can be synthesized through various methods. One common method involves the bromination of hept-3-ene using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is typically carried out at room temperature, and the product is purified through distillation .
Industrial Production Methods
In an industrial setting, this compound can be produced by the bromination of hept-3-ene using bromine or hydrogen bromide (HBr) under controlled conditions. The reaction is often conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
7-Bromohept-3-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The double bond in the heptene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form heptadienes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). These reactions are typically carried out in polar solvents such as water or ethanol.
Electrophilic Addition: Reagents such as bromine (Br2), hydrogen chloride (HCl), and hydrogen (H2) are used. These reactions are often conducted in non-polar solvents like carbon tetrachloride (CCl4) or hexane.
Major Products Formed
Substitution: Products include hept-3-en-1-ol, hept-3-en-1-amine, and hept-3-en-1-nitrile.
Addition: Products include 3,4-dibromoheptane, 3-chloroheptane, and heptane.
Elimination: Products include 1,6-heptadiene and 1,5-heptadiene.
Scientific Research Applications
7-Bromohept-3-ene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromohept-3-ene involves its ability to undergo nucleophilic substitution and addition reactions. The bromine atom acts as a leaving group, allowing the compound to react with various nucleophiles and electrophiles. The double bond in the heptene chain also allows for addition reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1-heptene: Similar in structure but with the bromine atom at a different position.
3-Bromoheptane: Lacks the double bond present in 7-Bromohept-3-ene.
1-Bromo-6-heptene: Similar in structure but with the double bond at a different position.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a double bond in its structure. This allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
7-bromohept-3-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h3-4H,2,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGXBDVDJQWGIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705876 | |
Record name | 7-Bromohept-3-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79837-80-2 | |
Record name | 7-Bromohept-3-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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